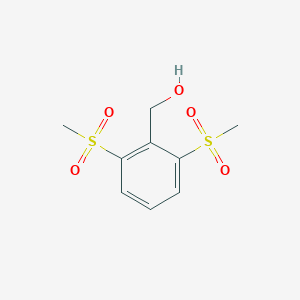
(2,6-Dimethanesulfonylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethanesulfonylphenyl)methanol is an organic compound with the molecular formula C9H12O5S2 It is characterized by the presence of two methanesulfonyl groups attached to a phenyl ring, with a methanol group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethanesulfonylphenyl)methanol typically involves the sulfonation of a phenylmethanol derivative. One common method includes the reaction of phenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the methanesulfonyl groups at the 2 and 6 positions on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis. The product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: (2,6-Dimethanesulfonylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.
Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
- Oxidation of the hydroxyl group yields aldehydes or carboxylic acids.
- Reduction of the sulfonyl groups results in thiol derivatives.
- Substitution reactions produce various functionalized phenylmethanol derivatives.
Aplicaciones Científicas De Investigación
(2,6-Dimethanesulfonylphenyl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2,6-Dimethanesulfonylphenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Phenylmethanol: Lacks the methanesulfonyl groups, resulting in different reactivity and applications.
2,6-Dimethylphenol: Contains methyl groups instead of methanesulfonyl groups, leading to distinct chemical properties.
Methanesulfonylphenol: Similar structure but without the methanol group, affecting its solubility and reactivity.
Uniqueness: (2,6-Dimethanesulfonylphenyl)methanol is unique due to the presence of both methanesulfonyl and methanol groups, which confer specific reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C9H12O5S2 |
|---|---|
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
[2,6-bis(methylsulfonyl)phenyl]methanol |
InChI |
InChI=1S/C9H12O5S2/c1-15(11,12)8-4-3-5-9(7(8)6-10)16(2,13)14/h3-5,10H,6H2,1-2H3 |
Clave InChI |
WLLFCRKGDHMDSM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C(=CC=C1)S(=O)(=O)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




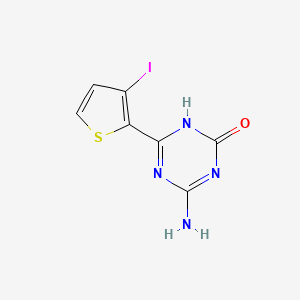
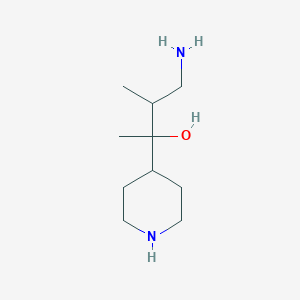

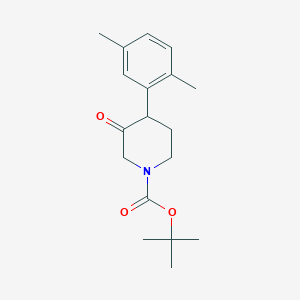
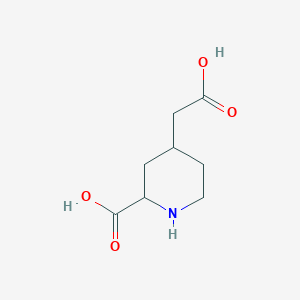

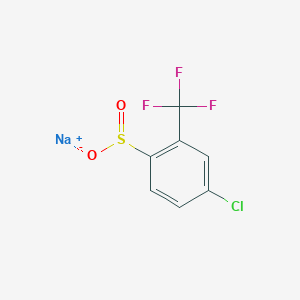
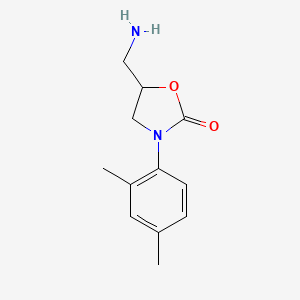
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)

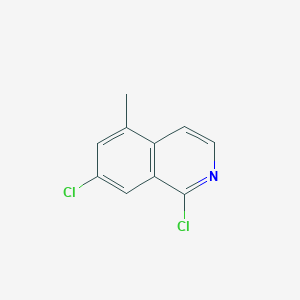
![Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13200154.png)
